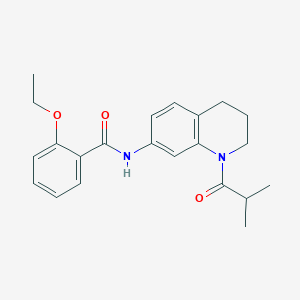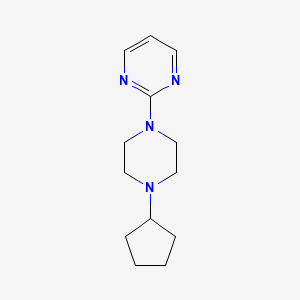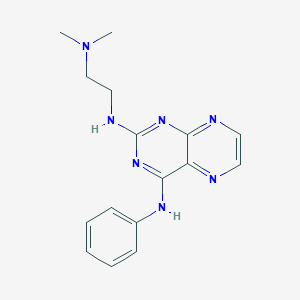
N-(4-fluorooxolan-3-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorinated Heterocycles in Pharmaceuticals : The selective C-H fluorination of pyridines and diazines, akin to N-(4-fluorooxolan-3-yl)pyridin-2-amine, is crucial in pharmaceuticals and agrochemicals. A mild and safe method using silver(II) fluoride allows site-selective fluorination adjacent to nitrogen, offering access to fluorinated derivatives important in medicinal research (Fier & Hartwig, 2013).
Material Science and Engineering
Energetic Materials from Fluoropolymers : Fluoropolymers, such as perfluoropolyethers (PFPEs), serve as potent oxidizers in metal-based pyrolant designs, including those possibly involving this compound. The study utilizes PFPEs to coat nano-aluminum, optimizing stoichiometric formulations for enhanced energy output in energetic materials (Miller et al., 2013).
Spectroelectrochemical Investigations
Redox-Active Frameworks : The redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand, potentially similar to this compound, was investigated in solution and within a metal-organic framework. In situ UV/vis/near-IR, EPR, and fluorescence spectroelectrochemistry elucidated the properties of this ligand and framework, demonstrating the utility of these methods in assessing electroactive materials (Hua et al., 2016).
Environmental Science
Photocatalytic Degradation : The photocatalytic oxidation of nitrogen-containing compounds, potentially including derivatives like this compound, over UV-illuminated TiO2 films was studied. This process leads to the formation of ammonium and nitrate ions, demonstrating the environmental implications of such compounds in water treatment and pollution control (Low et al., 1991).
Propriétés
IUPAC Name |
N-(4-fluorooxolan-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-7-5-13-6-8(7)12-9-3-1-2-4-11-9/h1-4,7-8H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBUSQILXQLNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2986555.png)







![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2986567.png)


![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2986575.png)

